molecular formula C13H7FN2O3 B6388598 5-(5-Cyano-2-fluorophenyl)-2-hydroxyisonicotinic acid CAS No. 1261963-42-1

5-(5-Cyano-2-fluorophenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6388598
CAS No.: 1261963-42-1
M. Wt: 258.20 g/mol
InChI Key: LHTZXOIWIZWFBY-UHFFFAOYSA-N
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Description

5-(5-Cyano-2-fluorophenyl)-2-hydroxyisonicotinic acid is a chemical compound that belongs to the class of isonicotinic acids. This compound is characterized by the presence of a cyano group, a fluorine atom, and a hydroxyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

5-(5-cyano-2-fluorophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O3/c14-11-2-1-7(5-15)3-8(11)10-6-16-12(17)4-9(10)13(18)19/h1-4,6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTZXOIWIZWFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C2=CNC(=O)C=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687404
Record name 5-(5-Cyano-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261963-42-1
Record name 5-(5-Cyano-2-fluorophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Cyano-2-fluorophenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Reduction: Conversion of the nitro group to an amino group.

    Fluorination: Introduction of a fluorine atom to the phenyl ring.

    Cyanation: Introduction of a cyano group to the phenyl ring.

    Hydroxylation: Introduction of a hydroxyl group to the isonicotinic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(5-Cyano-2-fluorophenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the cyano group to an amine group.

    Substitution: Replacement of the fluorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of 5-(5-Cyano-2-fluorophenyl)-2-oxoisonicotinic acid.

    Reduction: Formation of 5-(5-Amino-2-fluorophenyl)-2-hydroxyisonicotinic acid.

    Substitution: Formation of 5-(5-Cyano-2-iodophenyl)-2-hydroxyisonicotinic acid.

Scientific Research Applications

5-(5-Cyano-2-fluorophenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(5-Cyano-2-fluorophenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The cyano and fluorine groups play a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Cyano-2-chlorophenyl)-2-hydroxyisonicotinic acid
  • 5-(5-Cyano-2-bromophenyl)-2-hydroxyisonicotinic acid
  • 5-(5-Cyano-2-methylphenyl)-2-hydroxyisonicotinic acid

Uniqueness

5-(5-Cyano-2-fluorophenyl)-2-hydroxyisonicotinic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological activities compared to its analogs with different substituents.

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